Irreversible vs. Reversible Endothelium-Dependent Relaxation Inhibition: L-NABE vs. L-NMMA
In the rat isolated aorta preparation, Nω-nitro-L-arginine benzyl ester (NABE) produced potent endothelium-dependent vasoconstriction and inhibition of acetylcholine-induced relaxation that was not reversed by repeated washing. Critically, pre-treatment with excess L-arginine (100 µM) failed to antagonize the NABE effect, in marked contrast to the fully reversible inhibitor NG-monomethyl-L-arginine (L-NMMA), whose vasoconstrictor action is completely surmountable by L-arginine [1]. This irreversible binding phenotype is a direct consequence of the benzyl ester moiety.
| Evidence Dimension | Reversibility of NOS inhibition in rat aortic rings after washout and L-arginine challenge |
|---|---|
| Target Compound Data | NABE (10 µM): vasoconstriction and relaxation inhibition persisted after washout; not antagonized by 100 µM L-arginine |
| Comparator Or Baseline | L-NMMA (100 µM): effect fully reversed by washout and completely antagonized by pre-treatment with 100 µM L-arginine |
| Quantified Difference | Qualitative categorical difference: irreversible (NABE) vs. fully reversible (L-NMMA) |
| Conditions | Rat isolated thoracic aorta rings; isometric tension recording; acetylcholine-induced endothelium-dependent relaxation |
Why This Matters
For experiments requiring sustained NOS inhibition throughout prolonged protocols (e.g., organ bath studies exceeding 2–4 hours), the irreversible binding of L-NABE eliminates the need for continuous inhibitor re-addition, a critical workflow advantage over L-NMMA.
- [1] Thomas G, Myers PR, Ramwell PW, et al. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation. Biochem Biophys Res Commun. 1991;179(3):1677-1682. View Source
